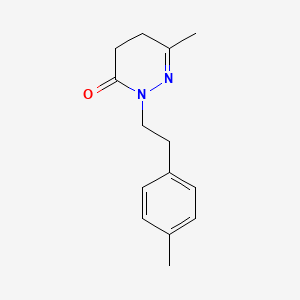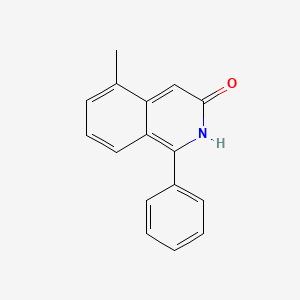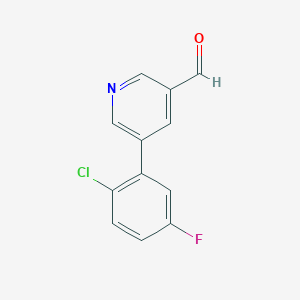![molecular formula C9H8F2N2OS B15067082 6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15067082.png)
6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thieno[2,3-d]pyrimidine core in this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of substituted 4-chlorothieno[2,3-d]pyrimidines as starting materials. These compounds undergo Pd(dppf)Cl2-catalyzed carbonylation to form the desired thienopyrimidine derivatives . The reaction conditions often include the use of solvents such as t-butanol and bases like potassium t-butoxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted thienopyrimidine derivatives.
Scientific Research Applications
6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antitubercular agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit VEGFR-2, a receptor involved in angiogenesis. By binding to VEGFR-2, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival . Additionally, the compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as BAX and Bcl-2 .
Comparison with Similar Compounds
6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives, such as:
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds have similar core structures but differ in their functional groups and biological activities.
2-Arylthieno[2,3-d]pyrimidin-4-amines: These derivatives possess aryl groups at the 2-position and exhibit distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties. Its difluoropropyl group enhances its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H8F2N2OS |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
6-(2,2-difluoropropyl)-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H8F2N2OS/c1-9(10,11)3-5-2-6-7(14)12-4-13-8(6)15-5/h2,4H,3H2,1H3,(H,12,13,14) |
InChI Key |
XTTXDAAQVQXAJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(S1)N=CNC2=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


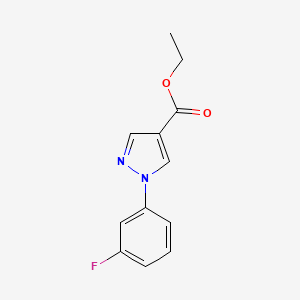

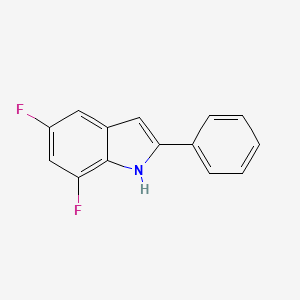



![Dibenzo[c,f][2,7]naphthyridine](/img/structure/B15067063.png)



![(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B15067078.png)
